![molecular formula C14H9BrN4S B5631908 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile](/img/structure/B5631908.png)
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the production of cyclic guanosine monophosphate (cGMP), a secondary messenger molecule that plays a critical role in regulating various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular, pulmonary, and neurological disorders.
Wirkmechanismus
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 activates sGC by binding to the heme group of the enzyme, leading to the production of cGMP. cGMP then activates downstream signaling pathways, leading to the vasodilatory and neuroprotective effects of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272.
Biochemical and Physiological Effects:
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been shown to have potent vasodilatory effects on the cardiovascular system, leading to a decrease in blood pressure and an increase in cardiac output. It has also been shown to have neuroprotective effects, leading to a decrease in neuronal cell death and an increase in neuronal survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has several advantages for lab experiments, including its high potency and selectivity for sGC, making it a useful tool for studying the role of cGMP signaling in various physiological processes. However, its high cost and limited availability may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272. One area of interest is the development of novel sGC activators with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 in various diseases, including neurodegenerative diseases and cancer. Additionally, the role of cGMP signaling in various physiological processes, such as inflammation and oxidative stress, warrants further investigation.
Synthesemethoden
The synthesis of 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 involves a multi-step process starting from 4-bromoaniline. The first step involves the conversion of 4-bromoaniline to 4-bromo-N-methylbenzenesulfonamide, followed by the reaction with 2-cyano-3,5-dichloropyridine to yield 2-amino-4-(4-bromophenyl)-6-chloro-3,5-pyridinedicarbonitrile. The final step involves the substitution of the chlorine atom with a methylthio group using sodium methanethiolate.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects on the cardiovascular system, making it a potential treatment for hypertension, pulmonary hypertension, and heart failure. 2-amino-4-(4-bromophenyl)-6-(methylthio)-3,5-pyridinedicarbonitrile 41-2272 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEHCRHGPPUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5314611 |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.